7PCGY

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

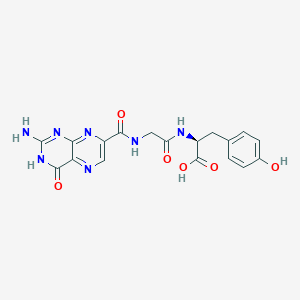

Molecular Formula |

C18H17N7O6 |

|---|---|

Molecular Weight |

427.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C18H17N7O6/c19-18-24-14-13(16(29)25-18)20-6-11(23-14)15(28)21-7-12(27)22-10(17(30)31)5-8-1-3-9(26)4-2-8/h1-4,6,10,26H,5,7H2,(H,21,28)(H,22,27)(H,30,31)(H3,19,23,24,25,29)/t10-/m0/s1 |

InChI Key |

XTCKYVSGGOBHQO-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CN=C3C(=O)NC(=NC3=N2)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C2=CN=C3C(=O)NC(=NC3=N2)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 7PCGY in RTA Inhibition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the mechanism of action of 7PCGY (N-(pterin-7-carbonyl)glycyl-L-tyrosine) as a potent inhibitor of Ricin Toxin A chain (RTA). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and workflows.

Introduction to RTA and the Therapeutic Challenge

Ricin, a highly potent toxin derived from the castor bean (Ricinus communis), poses a significant biothreat due to its high toxicity and the absence of an effective antidote.[1] Its toxicity stems from the enzymatic activity of the Ricin Toxin A chain (RTA), which functions as a ribosome-inactivating protein (RIP).[2][3] RTA is an N-glycosidase that specifically and irreversibly cleaves an adenine residue (A4324) from a universally conserved sarcin/ricin loop (SRL) in the 28S rRNA of eukaryotic ribosomes.[4][5][6][7] This depurination event completely halts protein synthesis, leading to rapid cell death.[7] The catalytic efficiency of RTA is near the diffusion limit, making it an extremely challenging target for therapeutic inhibition.[3]

The active site of RTA features two distinct pockets: a primary adenine specificity pocket and a secondary pocket, separated by the side chain of Tyrosine 80 (Tyr80).[3][7] The development of small molecule inhibitors that can effectively target this active site is a critical area of research.

This compound: A Potent Pterin-Based RTA Inhibitor

This compound, or N-(pterin-7-carbonyl)glycyl-L-tyrosine, has been identified as a highly potent small organic molecule inhibitor of RTA.[4][7][8] It belongs to a class of pterin-7-carboxamides with peptide pendants that have shown significant promise in RTA inhibition.[4][7]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against RTA has been quantified, providing a benchmark for its efficacy. All available quantitative data is summarized in the table below.

| Compound | Target | Parameter | Value | Reference |

| This compound | Ricin Toxin A chain (RTA) | IC50 | 6 μM | [9] |

Table 1: Summary of Quantitative Inhibitory Data for this compound against RTA.

Core Mechanism of Action: Structural Insights

The precise mechanism by which this compound inhibits RTA has been elucidated through X-ray crystallography of the this compound/RTA complex.[4][7] The high inhibitory activity is not due to a simple competitive binding but is a result of specific molecular interactions and induced conformational changes within the RTA active site.[4][7]

The key factors responsible for the potent inhibition are:

-

Hydrogen Bonding with Asn78: The phenolic hydroxyl group of the tyrosine residue in this compound forms a critical hydrogen bond with the asparagine residue at position 78 (Asn78) of RTA.[4][10][7] This interaction is a distinguishing feature of this compound's binding mode.

-

Conformational Changes of Tyr80 and Asn122: The binding of this compound induces a significant conformational change in two key residues of the RTA active site: Tyr80 and Asn122.[4][7] This structural rearrangement is crucial for accommodating the inhibitor and is believed to be a primary contributor to its high inhibitory effect.[5] Specifically, these changes are reported to be critical for triggering the entry of the inhibitor into the secondary pocket of the RTA active site.[5]

Visualizing the RTA Catalytic and Inhibition Mechanism

The following diagrams illustrate the catalytic action of RTA on the ribosome and the proposed inhibitory mechanism of this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the analysis of this compound's mechanism of action.

X-ray Crystallography of the this compound/RTA Complex

The three-dimensional structure of the this compound/RTA complex was determined by X-ray crystallography. While the full detailed protocol from the primary publication was not available, the following procedure is based on a highly relevant experimental record (PDB ID: 7RAQ) for an RTA crystal structure, which outlines the general steps involved.

1. Crystallization:

-

Method: Vapor diffusion, hanging drop.

-

Protein Solution: Purified Ricin Toxin A chain (RTA) complexed with this compound.

-

Reservoir Solution: 0.1 M Sodium Acetate:HCl (pH 4.5), 2.0 M (NH4)2SO4, 0.01 M SrCl.

-

Temperature: 293 K (20 °C).

-

Procedure: A drop containing a mixture of the protein solution and the reservoir solution is equilibrated against a larger volume of the reservoir solution. Crystals form as the precipitant concentration in the drop slowly increases.

2. Data Collection:

-

Radiation Source: Synchrotron, ALS BEAMLINE 5.0.2.

-

Wavelength: 1.0092 Å.

-

Detector: DECTRIS PILATUS 6M (PIXEL type).

-

Temperature: 100 K (cryo-conditions to prevent radiation damage).

-

Protocol: Single-wavelength diffraction data are collected from a single crystal.

3. Structure Solution and Refinement:

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.

-

Phase Determination: The structure is typically solved using molecular replacement, with a previously known RTA structure as the search model.

-

Model Building and Refinement: The initial model is manually built into the electron density maps, and the structure is refined using computational software to improve the fit to the experimental data and optimize geometric parameters. The final model of the this compound-RTA complex reveals the specific atomic interactions.

In Vitro RTA Inhibition Assay (IC50 Determination)

The IC50 value of 6 μM was determined through an in vitro enzymatic assay. While the specific protocol used for this compound is not detailed in the available literature, a general protocol for measuring RTA's N-glycosidase activity and its inhibition is described below. This type of assay typically monitors the depurination of a substrate.

1. Materials and Reagents:

-

Recombinant RTA enzyme.

-

This compound inhibitor stock solution (typically in DMSO).

-

Substrate: Synthetic RNA oligonucleotide mimicking the sarcin/ricin loop or commercially available ribosomes.

-

Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM MgCl2.

-

Aniline-acetic acid solution (for cleaving the RNA backbone at the depurinated site).

-

Detection System: Polyacrylamide gel electrophoresis (PAGE) with a suitable stain (e.g., SYBR Gold) or a fluorescence/luminescence-based plate reader assay that measures a product of the enzymatic reaction.

2. Assay Procedure:

-

Inhibitor Preparation: A serial dilution of this compound is prepared at various concentrations.

-

Enzyme-Inhibitor Pre-incubation: RTA is pre-incubated with the different concentrations of this compound (and a vehicle control, e.g., DMSO) in the reaction buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the RNA substrate to the enzyme-inhibitor mixture.

-

Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37 °C.

-

Reaction Termination: The reaction is stopped, for instance, by adding a quenching agent like formamide or by heat inactivation.

-

Product Analysis (PAGE method):

-

The RNA backbone at the apurinic site is cleaved by treatment with aniline.

-

The resulting RNA fragments are separated by size using denaturing PAGE.

-

The gel is stained, and the intensity of the bands corresponding to the cleaved product and the full-length substrate is quantified using a gel imager.

-

-

Data Analysis:

-

The percentage of RTA activity is calculated for each inhibitor concentration relative to the vehicle control.

-

The data are plotted as percent inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model (e.g., four-parameter variable slope).

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of RTA inhibitors like this compound.

Conclusion

This compound stands out as a potent inhibitor of Ricin Toxin A chain. Its mechanism of action, revealed by structural studies, is multifaceted, involving direct hydrogen bonding with Asn78 and the induction of critical conformational changes in Tyr80 and Asn122. This detailed understanding of its inhibitory mechanism provides a robust foundation for the structure-based design of next-generation RTA inhibitors with potentially improved efficacy and drug-like properties, addressing the urgent need for effective medical countermeasures against ricin intoxication.

References

- 1. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 2. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic determination of tight-binding impurities in enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Ricin Toxin A Chain Inhibitor 7PCGY: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Methodologies Associated with 7PCGY

Introduction

This compound, chemically identified as N-(pterin-7-carbonyl)glycyl-L-tyrosine , is a potent small-molecule inhibitor of the Ricin Toxin A chain (RTA). Ricin, a highly toxic lectin derived from the castor bean (Ricinus communis), poses a significant threat as a bioweapon due to its high toxicity and ease of production. Its cytotoxic effect is mediated by the RTA subunit, which functions as a highly specific N-glycosidase, depurinating a critical adenine residue in the 28S rRNA of eukaryotic ribosomes. This action irreversibly inhibits protein synthesis, leading to rapid cell death. The development of effective RTA inhibitors is therefore a critical area of research. This compound has emerged as a promising candidate in this field, demonstrating significant inhibitory activity against RTA. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pterin-7-carboxamide core linked to a dipeptide moiety, glycyl-L-tyrosine.

Chemical Name: N-(pterin-7-carbonyl)glycyl-L-tyrosine

SMILES: OC1=CC=C(C=C1)C--INVALID-LINK--=O)NC(CNC(C2=CN=C3C(NC(N)=NC3=N2)=O)=O)=O

The presence of the pterin ring is crucial for its interaction with the active site of RTA, while the glycyl-L-tyrosine tail contributes to its binding affinity and specificity.

Quantitative Data

The following table summarizes the key quantitative data associated with this compound and its target, Ricin Toxin A chain.

| Parameter | Value | Target | Method | Reference |

| IC50 | 6 µM | Ricin Toxin A chain (RTA) | In vitro translation inhibition assay | [Goto M, et al., 2023] |

| Molecular Weight | 427.37 g/mol | This compound | Mass Spectrometry | [Commercial supplier data] |

| CAS Number | 1415888-05-9 | This compound | N/A | [Commercial supplier data] |

Experimental Protocols

Synthesis of N-(pterin-7-carbonyl)glycyl-L-tyrosine (this compound)

The synthesis of this compound involves a multi-step process, beginning with the formation of pterin-7-carboxylic acid, followed by peptide coupling with glycyl-L-tyrosine.

Step 1: Synthesis of Pterin-7-carboxylic acid

-

Pterin-7-carboxylic acid can be synthesized from 2,5,6-triamino-4(3H)-pyrimidinone and a suitable three-carbon electrophile, such as dihydroxyacetone, followed by oxidation. A common route involves the condensation of the triaminopyrimidinone with a pyruvic acid derivative.

Step 2: Activation of Pterin-7-carboxylic acid

-

The carboxylic acid group of pterin-7-carboxylic acid is activated to facilitate amide bond formation. This can be achieved using standard peptide coupling reagents.

-

Protocol:

-

Dissolve pterin-7-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent, for example, hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a tertiary amine base like diisopropylethylamine (DIPEA) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

-

Step 3: Peptide Coupling with Glycyl-L-tyrosine

-

The activated pterin-7-carboxylic acid is then reacted with the dipeptide glycyl-L-tyrosine.

-

Protocol:

-

In a separate flask, dissolve glycyl-L-tyrosine in DMF, potentially with the addition of a base to deprotonate the amine group.

-

Add the solution of activated pterin-7-carboxylic acid dropwise to the glycyl-L-tyrosine solution.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Step 4: Purification

-

Upon completion of the reaction, the crude product is purified.

-

Protocol:

-

The reaction mixture is typically concentrated under reduced pressure.

-

The residue is then purified by column chromatography on silica gel or by preparative HPLC to yield pure N-(pterin-7-carbonyl)glycyl-L-tyrosine.

-

The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

-

Ricin Toxin A Chain (RTA) Inhibition Assay

The inhibitory activity of this compound on RTA is commonly assessed using an in vitro translation inhibition assay. This assay measures the ability of RTA to inhibit protein synthesis in a cell-free system, and the reversal of this inhibition by the inhibitor. A luciferase reporter is often used for a quantifiable luminescent readout.

-

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract cell-free translation system.

-

Luciferase mRNA template.

-

Recombinant Ricin Toxin A chain (RTA).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Protocol:

-

Prepare a master mix of the in vitro translation system according to the manufacturer's instructions, including amino acids, energy sources, and reaction buffer.

-

In a multi-well plate, add the desired concentrations of this compound. Include a positive control (no RTA) and a negative control (RTA without inhibitor).

-

Add a fixed, predetermined concentration of RTA to the wells containing the inhibitor and the negative control.

-

Pre-incubate the plate at a specified temperature (e.g., 30°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to RTA.

-

Initiate the translation reaction by adding the luciferase mRNA and the in vitro translation master mix to all wells.

-

Incubate the reaction at the optimal temperature for the translation system (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

-

Terminate the translation reaction and measure the amount of synthesized luciferase by adding the luciferase assay reagent and measuring the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

X-ray Crystallography of the this compound-RTA Complex

The three-dimensional structure of this compound in complex with RTA provides critical insights into its binding mode and mechanism of inhibition. The following is a generalized protocol based on the study by Goto et al. (2023).

-

Step 1: Protein Expression and Purification

-

Express recombinant RTA in a suitable expression system, such as E. coli.

-

Purify the expressed RTA using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography, to achieve high purity.

-

-

Step 2: Crystallization

-

Concentrate the purified RTA to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

-

Screen for initial crystallization conditions using commercially available sparse-matrix screens and the hanging-drop or sitting-drop vapor diffusion method.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Step 3: Soaking or Co-crystallization with this compound

-

Soaking: Transfer the apo-RTA crystals to a solution containing a high concentration of this compound and allow them to incubate for a period ranging from minutes to hours.

-

Co-crystallization: Mix the purified RTA with an excess of this compound before setting up the crystallization trials.

-

-

Step 4: Data Collection

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Step 5: Structure Determination and Refinement

-

Process the diffraction data using appropriate software to integrate the reflection intensities and scale the data.

-

Determine the initial phases of the structure using molecular replacement with a known structure of RTA as a search model.

-

Build the atomic model of the RTA-7PCGY complex into the resulting electron density map using molecular graphics software.

-

Refine the model against the experimental data to improve the fit and geometry. This involves iterative cycles of manual model building and computational refinement.

-

Validate the final structure using established crystallographic quality metrics.

-

Visualizations

Signaling Pathway of Ricin Toxin A Chain (RTA)

Caption: Intracellular trafficking and mechanism of action of Ricin Toxin A chain and its inhibition by this compound.

Experimental Workflow for RTA Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against Ricin Toxin A chain using a luciferase-based assay.

Workflow for Protein-Ligand X-ray Crystallography

Caption: A generalized workflow for determining the crystal structure of a protein-ligand complex like RTA-7PCGY.

Technical Guide: 7PCGY, a Potent Inhibitor of Ricin Toxin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7PCGY, a pterin-based small molecule inhibitor of Ricin Toxin A (RTA). The document details its chemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development efforts in the field of toxicology and therapeutic agent development.

Core Compound Data

This compound, with the chemical name N-(pterin-7-carbonyl)glycyl-L-tyrosine, has been identified as a highly potent inhibitor of RTA.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1415888-05-9 | MedchemExpress |

| Molecular Formula | C₁₈H₁₇N₇O₅ | Inferred from structure |

| Molecular Weight | 427.37 g/mol | MedchemExpress |

| IC₅₀ (RTA) | 6 µM | MedchemExpress |

Mechanism of Action: Inhibition of Ricin Toxin A

Ricin is a highly toxic protein composed of two chains, the A-chain (RTA) and the B-chain (RTB), linked by a disulfide bond. The B-chain facilitates the entry of the toxin into the cell by binding to galactose residues on the cell surface. Once inside the cell, the A-chain is released and exerts its cytotoxic effects by inactivating ribosomes.

RTA is a highly specific N-glycosidase that cleaves a single adenine base (A4324) from a conserved GAGA sequence in the sarcin-ricin loop of the 28S ribosomal RNA.[1] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis and leading to apoptotic cell death.

This compound acts as a competitive inhibitor by binding to the active site of RTA. X-ray crystallography studies have revealed that the pterin moiety of this compound occupies the adenine-binding pocket of RTA. The high inhibitory potency of this compound is attributed to a hydrogen bond between the phenolic hydroxyl group of its tyrosine residue and Asn78 of RTA, as well as conformational changes in Tyr80 and Asn122 of the enzyme upon binding.

Experimental Protocols

Synthesis of N-(pterin-7-carbonyl)glycyl-L-tyrosine (this compound)

The synthesis of this compound is achieved through an ester-amide exchange reaction.[2] This procedure involves the reaction of 7-methoxycarbonyl-pterin (1) with commercially available glycyl-L-tyrosine. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial as it acts as a base to solubilize the pterin starting material and catalyzes the amidation.[2]

Materials:

-

7-methoxycarbonyl-pterin (1)

-

Glycyl-L-tyrosine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dry Methanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Suspend 7-methoxycarbonyl-pterin (1) in a minimal amount of dry methanol.

-

Add DBU to the suspension to facilitate the dissolution of the pterin.

-

Add a slight excess (2 equivalents) of glycyl-L-tyrosine to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, purify the product using standard methods such as column chromatography to yield N-(pterin-7-carbonyl)glycyl-L-tyrosine (this compound).

In Vitro RTA Inhibition Assay (Luciferase-Based)

The inhibitory activity of this compound on RTA can be determined using a highly sensitive in vitro translation assay that measures the synthesis of a reporter protein, such as firefly luciferase.[3][4] The assay quantifies the amount of adenine released from ribosomes upon RTA catalysis, which is then converted to ATP and measured via luciferase-generated luminescence.[3]

Materials:

-

Rabbit reticulocyte lysate

-

Luciferase mRNA transcript

-

Amino acid mixture

-

RNase inhibitor

-

Ricin Toxin A (RTA)

-

This compound (or other test inhibitors)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare a master mix containing rabbit reticulocyte lysate, luciferase mRNA, amino acid mixture, and RNase inhibitor.

-

In a multi-well plate, add the desired concentrations of RTA and the test inhibitor (this compound) to individual wells. Include appropriate controls (no RTA, RTA with no inhibitor).

-

Initiate the translation reaction by adding the master mix to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 90 minutes).[4]

-

Terminate the reaction and add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase synthesized and thus inversely proportional to the RTA activity.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Conclusion

This compound is a promising lead compound in the development of antidotes for ricin poisoning. Its well-characterized mechanism of action and high potency make it a valuable tool for researchers in toxicology and drug discovery. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of this compound and related compounds. Further optimization of its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Peptide-conjugated pterins as inhibitors of Ricin Toxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detecting Ricin: A Sensitive Luminescent Assay for Ricin A-chain Ribosome Depurination Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Biological Evaluation of a Novel Small-Molecule Inhibitor of Ricin Toxin - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on 7PCGY and Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-propargylamino-7-deazaguanine (7PCGY) is identified as an inhibitor of the Ricin Toxin A (RTA) chain, a potent toxin known to induce cell death. With an IC50 value of 6 μM for RTA, this compound presents a valuable tool for investigating the intricate cellular processes that follow the inhibition of this toxin. This technical guide provides an in-depth overview of the core mechanisms of cell death initiated by the inhibition of RTA, which serves as a foundational framework for understanding the biological consequences of this compound activity. The guide details the key signaling pathways, presents relevant quantitative data, and provides established experimental protocols for studying these phenomena.

Quantitative Data on RTA and its Inhibitors

While specific quantitative data for this compound's effects on cell viability are not yet widely published, the following tables summarize the known inhibitory concentration of this compound against its target and the cytotoxic effects of Ricin and a related RTA inhibitor on various cell lines. This information provides a baseline for designing experiments with this compound.

Table 1: Inhibitory Concentration of this compound

| Compound | Target | IC50 | Citation |

| This compound | Ricin Toxin A (RTA) | 6 μM | [1] |

Table 2: Cytotoxicity of Ricin and a Related RTA Inhibitor

| Toxin/Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |

| Ricin | HT29 | MTS Assay | EC50 (24h) | ~1 nM | [2][3] |

| Ricin | Caco-2 | MTS Assay | EC50 (24h) | ~1 nM | [2][3] |

| RTA dh404 | GBM8401 | Caspase-3 Activity | - | Significant increase at 2-8 µM | [4] |

| RTA dh404 | U87MG | Caspase-3 Activity | - | Significant increase at 2-8 µM | [4] |

| RTA dh404 | GBM8401 | Annexin V-FITC/PI | Apoptosis | Dose-dependent increase (2-8 µM) | [4] |

| RTA dh404 | U87MG | Annexin V-FITC/PI | Apoptosis | Dose-dependent increase (2-8 µM) | [4] |

Signaling Pathways in RTA-Induced Cell Death

Inhibition of RTA's N-glycosidase activity on the 28S rRNA of the large ribosomal subunit halts protein synthesis, triggering a ribotoxic stress response. This initiates a cascade of events leading to programmed cell death, primarily through apoptosis and necroptosis, often accompanied by oxidative stress.

Apoptotic Pathway

The primary and most well-characterized response to RTA-induced stress is apoptosis, a form of programmed cell death. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of protein synthesis is a major trigger for the intrinsic pathway.

Caption: Intrinsic apoptotic pathway initiated by RTA inhibition.

Necroptotic Pathway

In addition to apoptosis, RTA can induce necroptosis, a regulated form of necrosis. This pathway is particularly relevant when apoptotic pathways are inhibited or overwhelmed. It is a pro-inflammatory mode of cell death.

Caption: Necroptotic pathway triggered by RTA inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to assess cell death induced by this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the viability of cells after treatment with this compound.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Materials:

-

Cells treated with this compound

-

Caspase-Glo® 3/7 Assay System (or similar)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat them with this compound as described in the cell viability assay.

-

After the treatment period, equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence of each well using a luminometer. The luminescence is proportional to the amount of caspase activity.

Conclusion

This compound, as an inhibitor of Ricin Toxin A, is a valuable molecular probe for dissecting the cellular responses to potent translational stress. The foundational research on RTA-induced cell death strongly suggests that this compound will trigger apoptosis and necroptosis, mediated by a complex interplay of signaling molecules and amplified by oxidative stress. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively and qualitatively assess the cytotoxic effects of this compound, elucidate its precise mechanism of action, and explore its potential in drug development. Further research should focus on generating specific data for this compound to confirm and expand upon the mechanisms outlined in this guide.

References

Preliminary Toxicity Profile of 7PCGY: A Guide for Researchers

For Immediate Release

This technical guide provides a summary of the currently available preliminary toxicity information for 7PCGY, a known inhibitor of the ricin toxin A chain (RTA). This document is intended for researchers, scientists, and drug development professionals actively investigating the therapeutic potential and safety profile of this compound.

Core Concepts: Mechanism of Action

This compound functions as an inhibitor of the ricin toxin A chain (RTA).[1] RTA is a potent toxin that inactivates ribosomes, leading to the cessation of protein synthesis and subsequent cell death. By inhibiting RTA, this compound has potential applications in research related to mitigating the cytotoxic effects of ricin.

In Vitro Toxicity Data

Currently, the publicly available in vitro toxicity data for this compound is limited. The primary reported metric is its half-maximal inhibitory concentration (IC50) against the ricin toxin A chain.

| Parameter | Value | System | Reference |

| IC50 | 6 μM | Ricin Toxin A chain (RTA) | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

This IC50 value indicates the concentration of this compound required to inhibit 50% of RTA activity in a cell-free assay. Further in vitro cytotoxicity studies using various cell lines are necessary to establish a comprehensive profile of its effects on cell viability, apoptosis, and other cellular health markers. A variety of standardized in vitro toxicity testing kits and services are commercially available to perform such assays.[2][3]

Experimental Protocols: A General Framework

While specific experimental protocols for this compound toxicity are not yet published, a standard approach to preliminary in vitro toxicity assessment would involve the following workflow.

References

An In-depth Technical Guide to N-(pterin-7-carbonyl)glycyl-L-tyrosine: A Potent Inhibitor of Ricin Toxin A Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(pterin-7-carbonyl)glycyl-L-tyrosine, also known as 7PCGY, is a synthetic, pterin-based small molecule that has been identified as a highly potent inhibitor of the Ricin Toxin A chain (RTA). Ricin, a deadly protein toxin, functions by inactivating ribosomes, leading to a complete shutdown of protein synthesis and subsequent cell death. The development of effective RTA inhibitors is a critical area of research for the creation of antidotes to ricin poisoning. This technical guide provides a comprehensive overview of the fundamental properties of N-(pterin-7-carbonyl)glycyl-L-tyrosine, including its chemical characteristics, synthesis, mechanism of action, and the experimental protocols used for its characterization.

Core Properties of N-(pterin-7-carbonyl)glycyl-L-tyrosine

| Property | Value |

| IUPAC Name | (S)-2-(2-(2-amino-4-oxo-3,4-dihydropteridine-7-carboxamido)acetamido)-3-(4-hydroxyphenyl)propanoic acid |

| Synonyms | This compound |

| Molecular Formula | C₁₈H₁₇N₇O₆ |

| Molecular Weight | 443.38 g/mol |

| Biological Target | Ricin Toxin A chain (RTA) |

| Biological Activity | Potent inhibitor of RTA's N-glycosidase activity |

| IC₅₀ Value | 6 µM[1] |

Synthesis of N-(pterin-7-carbonyl)glycyl-L-tyrosine

The synthesis of N-(pterin-7-carbonyl)glycyl-L-tyrosine is achieved through an ester-amide exchange reaction.[1][2]

Synthesis Workflow

Caption: Synthesis of this compound via ester-amide exchange.

Experimental Protocol

While a detailed, step-by-step protocol is not fully detailed in the available literature, the synthesis is based on a previously reported procedure involving an ester-amide exchange reaction.[1][2]

Materials:

-

7-Methoxycarbonylpterin (7MCP)

-

Glycyl-L-tyrosine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

General Procedure: The synthesis involves the reaction of 7-methoxycarbonylpterin (7MCP) with unprotected glycyl-L-tyrosine in methanol, using DBU as a base.[1][2] The DBU facilitates the nucleophilic attack of the amino group of glycyl-L-tyrosine on the carbonyl group of the methyl ester of 7MCP, leading to the formation of the amide bond and the release of methanol. The final product, N-(pterin-7-carbonyl)glycyl-L-tyrosine, would then be purified using standard chromatographic techniques.

Mechanism of Action and Biological Activity

N-(pterin-7-carbonyl)glycyl-L-tyrosine is a potent inhibitor of the Ricin Toxin A chain (RTA), the enzymatically active subunit of the highly toxic plant protein, ricin.[1]

The Ricin Toxin A Chain (RTA) Signaling Pathway of Toxicity

Ricin is a type 2 ribosome-inactivating protein (RIP).[3][4] Its toxicity stems from the ability of the A chain to catalytically inactivate eukaryotic ribosomes. The B chain of ricin binds to galactose residues on the cell surface, facilitating the toxin's entry into the cell through endocytosis.[3][5] Once inside the cell, the A chain is released into the cytosol. There, it functions as an N-glycosidase, specifically removing a single adenine base (A4324) from a highly conserved sarcin-ricin loop in the 28S rRNA of the 60S ribosomal subunit.[3][5][6] This irreversible modification of the ribosome leads to the complete inhibition of protein synthesis, ultimately resulting in apoptotic cell death.[3]

Caption: The inhibitory action of this compound on the ricin toxicity pathway.

Inhibition of RTA by N-(pterin-7-carbonyl)glycyl-L-tyrosine

X-ray crystallography studies have revealed the mechanism by which this compound inhibits RTA.[1][7] The inhibitor binds to the active site of the RTA. A key interaction involves the formation of a hydrogen bond between the phenolic hydroxyl group of the tyrosine residue in this compound and the Asn78 residue of RTA.[1][7] This interaction, along with conformational changes in Tyr80 and Asn122 of RTA, is crucial for the high inhibitory activity of this compound.[1][7] By occupying the active site, this compound prevents the binding of the sarcin-ricin loop of the rRNA, thereby blocking the depurination reaction and preserving ribosome function.

Experimental Protocols for Biological Characterization

The inhibitory activity of N-(pterin-7-carbonyl)glycyl-L-tyrosine against RTA is determined through in vitro assays that measure the extent of ribosome inactivation.

In Vitro Translation Inhibition Assay

This assay is a common method to assess the activity of ribosome-inactivating proteins and their inhibitors.

Principle: The ability of RTA to inhibit protein synthesis in a cell-free system (e.g., rabbit reticulocyte lysate) is measured. The assay quantifies the incorporation of a radiolabeled amino acid (e.g., ³⁵S-methionine) into newly synthesized proteins. In the presence of an effective inhibitor like this compound, the inhibitory effect of RTA is diminished, and protein synthesis is restored in a dose-dependent manner.

General Protocol Outline:

-

Preparation of Reaction Mixtures: A series of reaction tubes are prepared containing rabbit reticulocyte lysate, a mixture of amino acids (including the radiolabeled amino acid), and a template mRNA.

-

Incubation with RTA and Inhibitor: A fixed, predetermined concentration of RTA is added to the reaction tubes. Varying concentrations of N-(pterin-7-carbonyl)glycyl-L-tyrosine are then added to these tubes. Control reactions without RTA and without the inhibitor are also prepared.

-

Protein Synthesis Reaction: The reaction mixtures are incubated at an optimal temperature (e.g., 30°C) for a specific period to allow for protein synthesis.

-

Quantification of Protein Synthesis: The reaction is stopped, and the newly synthesized proteins are precipitated (e.g., using trichloroacetic acid). The amount of incorporated radiolabel is then quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of protein synthesis by RTA in the presence of different concentrations of this compound is calculated. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the RTA activity by 50%, is then determined from the dose-response curve.

qRT-PCR Based Depurination Assay

This method directly measures the depurination of rRNA by RTA.[8]

Principle: This assay quantifies the amount of depurinated rRNA. The removal of the adenine base by RTA makes the phosphodiester backbone at that site susceptible to cleavage by aniline. The resulting cleaved rRNA can be detected and quantified using quantitative real-time PCR (qRT-PCR) with primers that flank the cleavage site. An effective inhibitor will prevent this depurination and subsequent cleavage.

General Protocol Outline:

-

Incubation: Ribosomes (from a source such as yeast or rat liver) are incubated with RTA in the presence and absence of various concentrations of N-(pterin-7-carbonyl)glycyl-L-tyrosine.[8]

-

RNA Extraction: Total RNA is extracted from the reaction mixtures.

-

Aniline Treatment: The extracted RNA is treated with aniline, which cleaves the RNA at the depurinated site.

-

Reverse Transcription and qRT-PCR: The treated RNA is reverse transcribed to cDNA, which is then used as a template for qRT-PCR. The amount of intact rRNA is quantified.

-

Data Analysis: A decrease in the amount of intact rRNA corresponds to an increase in depurination. The inhibitory effect of this compound is determined by the preservation of intact rRNA in its presence.

Conclusion

N-(pterin-7-carbonyl)glycyl-L-tyrosine is a promising small-molecule inhibitor of the Ricin Toxin A chain. Its well-defined mechanism of action, involving direct binding to the RTA active site, and its potent inhibitory activity make it a valuable lead compound in the development of therapeutics against ricin poisoning. Further research focusing on its pharmacokinetic properties, in vivo efficacy, and potential for chemical modification to enhance its potency and drug-like characteristics is warranted. This technical guide provides a foundational understanding of this important molecule for researchers in the fields of toxicology, drug discovery, and biodefense.

References

- 1. Crystal structure of ricin toxin A chain complexed with a highly potent pterin-based small-molecular inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. omicsonline.org [omicsonline.org]

- 4. Ricin - Wikipedia [en.wikipedia.org]

- 5. proteopedia.org [proteopedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of ricin toxin A chain complexed with a highly potent pterin-based small-molecular inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small molecule inhibitors targeting the interaction of ricin toxin A subunit with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Exploratory Studies of ((7-oxo-3-phenyl-4H-chromen-5-yl)oxy)acetonitrile (7PCGY) Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activity of the synthetic compound ((7-oxo-3-phenyl-4H-chromen-5-yl)oxy)acetonitrile, herein referred to as 7PCGY. The primary and most well-documented biological function of this compound is its inhibitory action against the Ricin Toxin A (RTA) chain, a potent toxin that inactivates ribosomes. This document details the quantitative inhibitory data, the experimental protocol for determining its potency, and the molecular basis of its interaction with RTA. While direct exploratory studies on the anticancer, neuroprotective, and anti-inflammatory properties of this compound are not yet available in the public domain, this guide also explores the known biological activities of structurally related 2-phenyl-4H-chromen-4-one derivatives to provide a forward-looking perspective on potential future research directions for this compound.

Core Biological Activity: Inhibition of Ricin Toxin A (RTA)

The most significant biological activity identified for this compound is its role as an inhibitor of the Ricin Toxin A (RTA) chain. RTA is a highly toxic enzyme that functions as an N-glycosidase, cleaving a specific adenine residue from the 28S ribosomal RNA and thereby irreversibly inhibiting protein synthesis, leading to cell death.

Quantitative Data

The inhibitory potency of this compound against RTA has been quantified, providing a key metric for its efficacy. This data is summarized in the table below.

| Compound | Target | Parameter | Value | Reference |

| This compound | Ricin Toxin A (RTA) | IC50 | 6 µM | [1][2] |

Table 1: Quantitative inhibitory activity of this compound against Ricin Toxin A (RTA).

Experimental Protocol: RTA Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) of this compound against RTA is a critical experimental procedure. The following is a detailed protocol based on standard enzymatic inhibition assays.

Objective: To determine the IC50 value of this compound for the enzymatic activity of Ricin Toxin A.

Principle: The assay measures the enzymatic activity of RTA in the presence of varying concentrations of the inhibitor, this compound. The activity of RTA is typically monitored by its ability to depurinate a substrate, and the inhibition of this activity is quantified to determine the IC50 value.

Materials:

-

Purified Ricin Toxin A (RTA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Substrate for RTA (e.g., a synthetic RNA oligonucleotide mimicking the sarcin-ricin loop)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing KCl, MgCl2)

-

Detection Reagent (e.g., a fluorescent dye that intercalates with intact RNA)

-

96-well microplate

-

Microplate reader (fluorescence or absorbance, depending on the detection method)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations in the assay.

-

Prepare a working solution of RTA in the assay buffer.

-

Prepare a working solution of the substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the RTA working solution to each well (except for the no-enzyme control).

-

Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Pre-incubate the RTA and this compound mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Measurement:

-

Immediately begin monitoring the change in signal (e.g., fluorescence or absorbance) over time using a microplate reader. The kinetic readings will reflect the rate of the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of this compound.

-

Normalize the rates relative to the no-inhibitor control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of RTA activity.

-

Mechanism of Action: Binding to the RTA Active Site

X-ray crystallography studies have elucidated the binding mode of this compound to the active site of RTA. This structural information is crucial for understanding its inhibitory mechanism and for the rational design of more potent inhibitors.

The following diagram illustrates the key interactions between this compound and the amino acid residues within the active site of RTA.

Potential Future Research Directions: Insights from Structurally Related Compounds

While direct experimental data on the anticancer, neuroprotective, and anti-inflammatory activities of this compound is currently lacking, the 2-phenyl-4H-chromen-4-one scaffold, which forms the core of this compound, is present in a variety of biologically active molecules. The following sections provide an overview of the activities observed in compounds with this structural motif, suggesting potential avenues for future investigation of this compound.

Anticancer Potential

Derivatives of 2-phenyl-4H-chromen-4-one have been reported to exhibit anticancer properties through various mechanisms.

Hypothesized Anticancer Mechanisms for 2-phenyl-4H-chromen-4-one Derivatives:

Future studies could investigate the cytotoxic effects of this compound on various cancer cell lines and explore its impact on key signaling pathways involved in cancer progression.

Anti-inflammatory Potential

The 2-phenyl-4H-chromen-4-one scaffold is also found in compounds with anti-inflammatory activity. These compounds often modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

Hypothesized Anti-inflammatory Signaling Pathway:

Investigating the effect of this compound on inflammatory markers in relevant cell models (e.g., LPS-stimulated macrophages) could reveal potential anti-inflammatory properties.

Neuroprotective Potential

While less explored for the 2-phenyl-4H-chromen-4-one class, some flavonoid compounds, which share structural similarities, have shown neuroprotective effects. These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage in models of neurodegenerative diseases.

Hypothesized Neuroprotective Workflow:

Future research could explore the ability of this compound to protect neuronal cells from various insults in vitro and to modulate pathways relevant to neurodegeneration.

Conclusion

The primary established biological activity of this compound is its potent inhibition of the Ricin Toxin A chain, with a well-defined IC50 value and a structurally characterized binding mode. This makes this compound a valuable lead compound for the development of antidotes against ricin poisoning. While direct evidence for its anticancer, neuroprotective, and anti-inflammatory activities is currently unavailable, the prevalence of these properties in structurally related 2-phenyl-4H-chromen-4-one derivatives suggests that these are promising areas for future exploratory studies. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted biological potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 7PCGY in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

7PCGY is a small molecule inhibitor of the Ricin Toxin A (RTA) chain, the catalytic subunit of the potent plant toxin ricin.[1] Ricin exerts its cytotoxicity by inhibiting protein synthesis, ultimately leading to programmed cell death, or apoptosis. RTA functions as an N-glycosidase that cleaves a specific adenine residue from the 28S rRNA of the large ribosomal subunit, thereby blocking the binding of elongation factors and halting protein synthesis.[2] Due to its role in inducing cell death, this compound is a valuable tool for studying the cellular mechanisms of apoptosis and the consequences of protein synthesis inhibition. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its cytotoxic and biological effects.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound in various cell lines. This data is illustrative and may vary depending on the specific experimental conditions and cell type.

| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) | Maximum Inhibition (%) |

| HeLa (Human cervical cancer) | Cell Viability (MTT Assay) | 24 | 10.5 | 95 |

| HeLa (Human cervical cancer) | Cell Viability (MTT Assay) | 48 | 6.2 | 98 |

| A549 (Human lung carcinoma) | Cell Viability (MTT Assay) | 48 | 8.9 | 92 |

| Jurkat (Human T-cell leukemia) | Apoptosis (Annexin V/PI) | 24 | 7.5 | 85 (Annexin V positive) |

| HEK293 (Human embryonic kidney) | Protein Synthesis Inhibition | 12 | 5.8 | 90 |

Signaling Pathways

Ricin-Induced Apoptosis Signaling Pathway

Ricin, and by extension its inhibitor this compound, triggers apoptosis through a complex signaling cascade initiated by the inhibition of protein synthesis. This leads to what is known as the "ribotoxic stress response." Key signaling pathways involved include the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[2][3] These kinases, in turn, can activate downstream effectors leading to both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Mechanism of this compound in inducing apoptosis.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

3. Protein Synthesis Inhibition Assay ([3H]-Leucine Incorporation)

This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

Materials:

-

This compound stock solution

-

24-well cell culture plates

-

[3H]-Leucine

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Protocol:

-

Seed cells in 24-well plates and treat with this compound for the desired time.

-

Add [3H]-Leucine to the culture medium and incubate for 1-4 hours.

-

Wash the cells with cold PBS.

-

Precipitate the proteins by adding cold 10% TCA and incubate on ice for 30 minutes.

-

Wash the precipitate with 5% TCA.

-

Solubilize the protein pellet in a suitable buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content in each sample.

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.

General workflow for this compound experiments.

Conclusion

This compound serves as a potent tool for inducing cell death through the inhibition of protein synthesis. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to explore the multifaceted effects of this compound on various cell types. Understanding the signaling pathways and cellular responses to this inhibitor will contribute to a deeper knowledge of apoptosis and the development of novel therapeutic strategies.

References

- 1. The induction of apoptosis by Shiga toxins and ricin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ricin A-chain requires c-Jun N-terminal kinase to induce apoptosis in nontransformed epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross-talk between the pathways leading to the induction of apoptosis and the secretion of tumor necrosis factor-alpha in ricin-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7PCGY experimental protocol for in vitro assays

Application Notes: In Vitro Profiling of 7PCGY

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive set of protocols for the in vitro characterization of the experimental compound this compound. The described assays are designed to assess its impact on cell viability, apoptosis induction, and the modulation of key signaling proteins and gene expression. The methodologies are presented in a detailed, step-by-step format to ensure reproducibility. All quantitative data are summarized in tables for clear interpretation and comparison.

Cell Viability Assessment via MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[2]

Experimental Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[3]

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[1][3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

Data Presentation:

Table 1: Effect of this compound on HeLa Cell Viability

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle) | 1.254 | 0.089 | 100.0% |

| 1 | 1.103 | 0.075 | 88.0% |

| 5 | 0.891 | 0.062 | 71.1% |

| 10 | 0.632 | 0.045 | 50.4% |

| 25 | 0.315 | 0.028 | 25.1% |

| 50 | 0.158 | 0.019 | 12.6% |

| 100 | 0.079 | 0.011 | 6.3% |

| The calculated IC50 value for this compound in HeLa cells after 48 hours is approximately 10 µM. |

Apoptosis Detection by Annexin V & Propidium Iodide Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by Annexin V.[4] PI is a nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[5]

Experimental Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include positive and negative controls.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

-

Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.[5]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 2 µL of PI solution (100 µg/mL working stock).[4]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]

-

Data Acquisition: Analyze the samples immediately using a flow cytometer.

Data Presentation:

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)

| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |

| 0 (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.5 |

| 10 | 60.3 ± 4.1 | 25.8 ± 3.5 | 13.9 ± 2.1 |

| 25 | 22.7 ± 3.8 | 48.2 ± 5.1 | 29.1 ± 4.2 |

| 50 | 8.9 ± 1.9 | 35.4 ± 4.7 | 55.7 ± 6.3 |

Protein Expression Analysis by Western Blotting

Western blotting is used to detect and quantify specific proteins in a complex mixture. This protocol details the analysis of apoptosis-related proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, following treatment with this compound.

Experimental Protocol:

-

Sample Preparation: Treat cells with this compound, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.[6][7] Separate the proteins by size on an SDS-polyacrylamide gel.[8]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C with gentle agitation.[7]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.[8][9]

-

Quantification: Analyze band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Data Presentation:

Table 3: Relative Protein Expression in HeLa Cells after 48h this compound Treatment

| Target Protein | 0 µM (Vehicle) | 10 µM this compound | 25 µM this compound |

| Bcl-2 (Anti-apoptotic) | 1.00 ± 0.09 | 0.52 ± 0.06 | 0.21 ± 0.04 |

| Bax (Pro-apoptotic) | 1.00 ± 0.11 | 1.89 ± 0.15 | 2.75 ± 0.21 |

| β-actin (Loading Control) | 1.00 | 1.00 | 1.00 |

| Values represent fold change relative to the vehicle control after normalization. |

Gene Expression Analysis by Quantitative RT-PCR

Quantitative Real-Time PCR (qPCR) is a sensitive technique used to measure the abundance of specific mRNA transcripts.[10] This protocol allows for the quantification of changes in the expression of genes involved in the cellular response to this compound.

Experimental Protocol:

-

RNA Extraction: Treat cells with this compound. Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).[11]

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity if necessary.

-

Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[11]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 10-20 µL volume containing: cDNA template, forward and reverse primers for the gene of interest (e.g., BCL2, BAX) and a reference gene (e.g., GAPDH), and a SYBR Green qPCR master mix.[12]

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

-

Data Analysis: Determine the quantification cycle (Cq) values for each gene.[10] Calculate the relative gene expression (fold change) using the ΔΔCq method, normalizing the target gene expression to the reference gene.

Data Presentation:

Table 4: Relative mRNA Expression in HeLa Cells after 24h this compound Treatment

| Target Gene | Primer Sequence (Forward/Reverse) | Fold Change (vs. Vehicle) at 10 µM this compound | Fold Change (vs. Vehicle) at 25 µM this compound |

| BCL2 | 5'-GGTGGGGTCATGTGTGTGG-3' / 5'-CGGTTCAGGTACTCAGTCATCC-3' | 0.45 ± 0.05 | 0.18 ± 0.03 |

| BAX | 5'-CCCGAGAGGTCTTTTTCCGAG-3' / 5'-CCAGCCCATGATGGTTCTGAT-3' | 2.10 ± 0.18 | 3.50 ± 0.29 |

| GAPDH | 5'-GAAGGTGAAGGTCGGAGTCA-3' / 5'-TTGAGGTCAATGAAGGGGTC-3' | 1.00 | 1.00 |

| Values represent the mean fold change ± standard error from triplicate experiments. |

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound:

Caption: Hypothetical signaling cascade initiated by this compound.

General Experimental Workflow:

Caption: General workflow for the in vitro evaluation of this compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad.com [bio-rad.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. antibodiesinc.com [antibodiesinc.com]

- 9. 7tmantibodies.com [7tmantibodies.com]

- 10. pcrbio.com [pcrbio.com]

- 11. stackscientific.nd.edu [stackscientific.nd.edu]

- 12. Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Studying Apoptosis with Bioactive Compounds

Note: Initial searches for "7PCGY" did not yield information on a specific compound with this identifier in the context of apoptosis research. Therefore, these application notes utilize 7,8-Dihydroxyflavone (7,8-DHF), a known flavonoid with documented pro-apoptotic effects, as a representative bioactive compound to illustrate the principles and protocols for apoptosis research.

Introduction to Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for removing unwanted or damaged cells, playing a vital role in development, tissue homeostasis, and immunity.[1][2] Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[2][3] Consequently, compounds that can modulate apoptosis are of significant interest in drug development.

Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[4] The process is primarily executed by a family of proteases called caspases, which are activated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[3][5]

-

The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[1] These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), which increase the permeability of the mitochondrial outer membrane.[6] This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, leading to the formation of the apoptosome and activation of the initiator caspase-9.[6]

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3][5] This interaction leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[5]

Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic features of apoptosis.[2][7]

Application: 7,8-Dihydroxyflavone (7,8-DHF) in Hepatocarcinoma

7,8-Dihydroxyflavone (7,8-DHF) is a flavonoid that has been shown to induce apoptosis in various cancer cell lines. In human hepatocarcinoma (HUH-7) cells, 7,8-DHF has been demonstrated to enhance cell death by upregulating the expression of cleaved-caspase-3 and decreasing the levels of the anti-apoptotic protein Bcl-2.[8]

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment assessing the apoptotic effect of 7,8-DHF on HUH-7 cells after a 48-hour treatment, as measured by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

| Treatment Group | Concentration | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 7,8-DHF | 25 µM | 70.8 ± 3.5 | 15.3 ± 1.8 | 13.9 ± 1.5 |

| 7,8-DHF | 50 µM (IC50) | 48.9 ± 4.2 | 28.6 ± 2.9 | 22.5 ± 2.1 |

| 7,8-DHF | 100 µM | 20.1 ± 2.8 | 45.7 ± 3.7 | 34.2 ± 3.3 |

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details a widely used method to detect apoptosis by flow cytometry.[9][10] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[4]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Cancer cell line (e.g., HUH-7)

-

7,8-Dihydroxyflavone (or other test compound)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of 7,8-DHF (e.g., 0, 25, 50, 100 µM) for the desired time period (e.g., 48 hours).

-

-

Cell Harvesting:

-

Carefully collect the cell culture medium (containing floating apoptotic cells) from each well into a separate centrifuge tube.

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and add them to their respective tubes containing the supernatant.[10]

-

Centrifuge the cell suspension at 670 x g for 5 minutes at room temperature.[10]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin emission signal detector (FL2) for PI.[4]

-

Gate the cell populations to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

-

Diagrams and Visualizations

Caption: Workflow for Annexin V & PI apoptosis assay.

Caption: Intrinsic apoptosis pathway modulated by 7,8-DHF.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]

- 4. biotech.illinois.edu [biotech.illinois.edu]

- 5. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]